molecular formula C6H11ClN2 B178560 Piperidine-2-carbonitrile hydrochloride CAS No. 117921-54-7

Piperidine-2-carbonitrile hydrochloride

Cat. No.: B178560
CAS No.: 117921-54-7
M. Wt: 146.62 g/mol
InChI Key: DSAFWCGACOBUOJ-UHFFFAOYSA-N
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Description

Piperidine-2-carbonitrile hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with the molecular formula (CH₂)₅NH. This compound is a crystalline solid that is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Piperidine and its derivatives have been found to have significant pharmacological applications . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Safety and Hazards

Piperidine is a reactive compound and forms complexes with the salts of heavy metals . It evolves explosive concentrations of vapor at normal room temperatures . It is a strong local irritant and may cause permanent injury after short exposure to small amounts . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanogen bromide in the presence of a base to form piperidine-2-carbonitrile. The resulting compound is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of pyridinecarbonitriles. This process involves the use of a palladium catalyst and hydrogen gas under controlled conditions to reduce the nitrile group to an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form piperidinones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Piperidinones.

    Reduction: Piperidine-2-amine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Piperidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Piperidine-2-carbonitrile hydrochloride can be compared with other piperidine derivatives such as:

    Piperidine: A simple six-membered ring with one nitrogen atom.

    Piperidine-4-carboxamide: A derivative with a carboxamide group at the fourth position.

    Piperidine-3-carboxylic acid: A derivative with a carboxylic acid group at the third position.

Uniqueness: this compound is unique due to the presence of the nitrile group at the second position, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

piperidine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAFWCGACOBUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541019
Record name Piperidine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117921-54-7
Record name Piperidine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperidine-2-carbonitrile hydrochloride
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